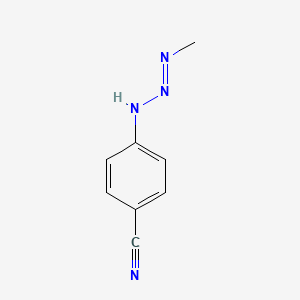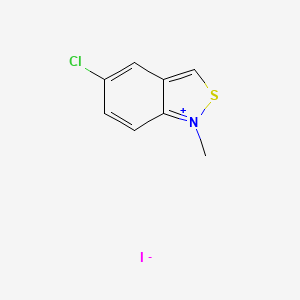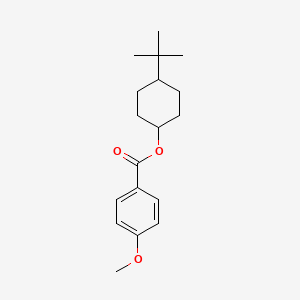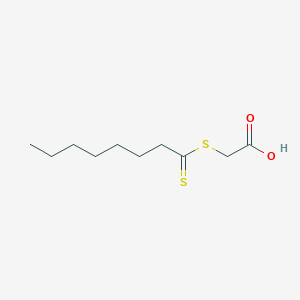![molecular formula C15H8Cl2O5 B14653841 Bis[4-(chlorocarbonyl)phenyl] carbonate CAS No. 52467-09-1](/img/structure/B14653841.png)
Bis[4-(chlorocarbonyl)phenyl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(chlorocarbonyl)phenyl] carbonate is a chemical compound with the molecular formula C15H8Cl2O5 It is an organic carbonate ester that features two 4-(chlorocarbonyl)phenyl groups connected by a carbonate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(chlorocarbonyl)phenyl] carbonate typically involves the reaction of 4-chlorobenzoyl chloride with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(chlorocarbonyl)phenyl] carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate ester can react with nucleophiles, leading to the substitution of the chlorocarbonyl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorobenzoic acid and carbon dioxide.
Transesterification: The compound can participate in transesterification reactions with alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include substituted carbonate esters or amides.
Hydrolysis Products: 4-Chlorobenzoic acid and carbon dioxide are the primary products of hydrolysis.
Applications De Recherche Scientifique
Bis[4-(chlorocarbonyl)phenyl] carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or intermediate in the synthesis of polycarbonates and other polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Studies: It serves as a reagent in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a cross-linking agent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Bis(4-nitrophenyl) carbonate: Similar in structure but with nitro groups instead of chlorocarbonyl groups.
Bis(4-methoxyphenyl) carbonate: Features methoxy groups, leading to different reactivity and applications.
Diphenyl carbonate: A simpler carbonate ester with phenyl groups, commonly used in polymer synthesis.
Uniqueness: Bis[4-(chlorocarbonyl)phenyl] carbonate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it suitable for specific applications in polymer chemistry and materials science. Its ability to undergo nucleophilic substitution and other reactions under mild conditions sets it apart from other carbonate esters.
Propriétés
Numéro CAS |
52467-09-1 |
|---|---|
Formule moléculaire |
C15H8Cl2O5 |
Poids moléculaire |
339.1 g/mol |
Nom IUPAC |
bis(4-carbonochloridoylphenyl) carbonate |
InChI |
InChI=1S/C15H8Cl2O5/c16-13(18)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(17)19/h1-8H |
Clé InChI |
STWWKFLOHPTCPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)OC(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


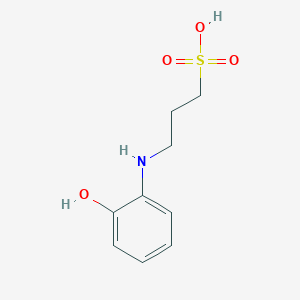
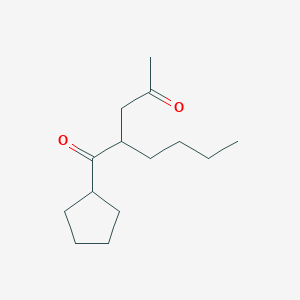
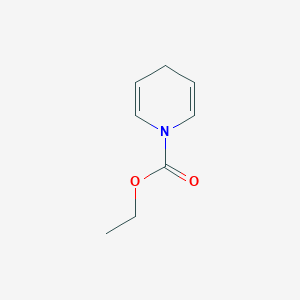
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
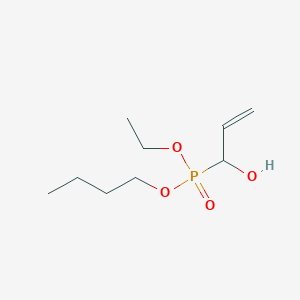
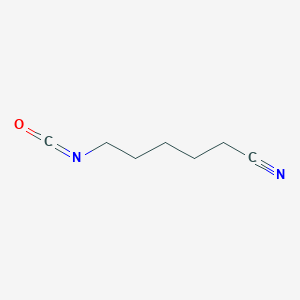
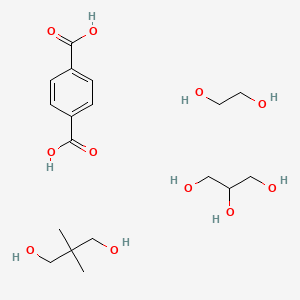
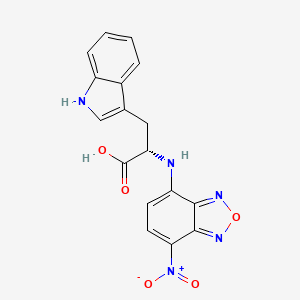
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
